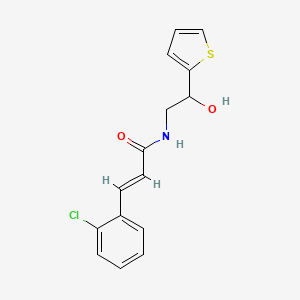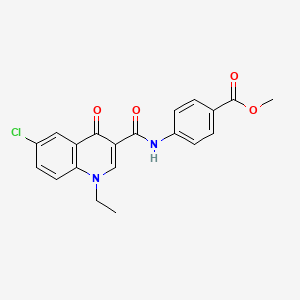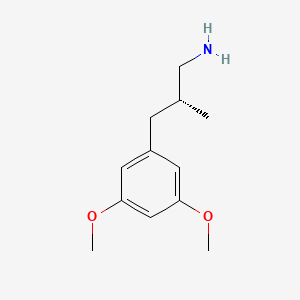
N-(6-methylpyridin-2-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
MPP is used in chemical synthesis and process development. For instance, it was employed in the kilogram-scale synthesis of VU0424238, a mGlu5 negative allosteric modulator developed as an alternative treatment for depression. This synthesis involved complex reactions and emphasized the elimination of chromatography steps in favor of highly efficient recrystallizations.Molecular Structure Analysis
The molecular structure of MPP has been characterized by single crystal X-ray diffraction method . The MPP crystallizes in the monoclinic crystal system with P 1 21/c 1 space group .Chemical Reactions Analysis
MPP plays a role in the field of catalysis and ligand interaction. Research has shown that Zn (II) complexes with ligands such as N- (quinolin-8-yl)picolinamide demonstrate intense fluorescence bands and act as efficient catalysts in various transesterification reactions.Scientific Research Applications
Antibacterial Efficacy
The compound has shown promising results in the field of antibacterial research. It has been synthesized and tested against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 . The antibacterial activities of this compound against ESBL-producing E. coli ST131 strains have been studied .
Antioxidant Activity
The compound has been synthesized and its antioxidant activities have been determined via DPPH and ABTS assays . This suggests that the compound could have potential applications in the treatment of diseases caused by oxidative stress .
Antitumor Activity
The compound has also been studied for its antitumor activities. The anticancer activity of the compound was studied via MTT assay in MCF-7 breast cancer cells . This suggests that the compound could have potential applications in cancer treatment .
Synthesis of Metal Complexes
The compound has been used to synthesize Co(II), Ni(II) and Cu(II) complexes . These complexes have been characterized by elemental analysis, FT-IR, 1H-NMR and HR-MS methods . This suggests that the compound could have applications in the field of coordination chemistry .
Crystal Structure Analysis
The compound has been characterized by single crystal X-ray diffraction method . This suggests that the compound could have applications in the field of crystallography .
Molecular Orbital Calculations
Quantum chemical computations have been performed to investigate molecular orbitals of the compound . This suggests that the compound could have applications in the field of quantum chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with metal ions such as mn(ii) and fe(ii) .
Mode of Action
The compound’s interaction with its targets involves the formation of coordinate bonds with metal ions . This interaction is potentially useful for targeted delivery of nitric oxide (NO) to in vivo biological sites such as tumors . The NO is released upon irradiation with long-wavelength light .
Biochemical Pathways
The release of nitric oxide (no) can influence various physiological functions, including anti-inflammatory, neurological signaling, and vasodilative effects .
Result of Action
The release of nitric oxide (no) can have various effects, including anti-inflammatory, neurological signaling, and vasodilative effects .
Action Environment
The release of nitric oxide (no) upon irradiation with long-wavelength light suggests that light exposure could be a significant environmental factor .
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-5-4-7-11(14-9)15-12(16)10-6-2-3-8-13-10/h2-8H,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNFVJGLDKMWPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2400373.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride](/img/structure/B2400376.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2400386.png)





![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)
![4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2400394.png)